Fmoc-n-Methyl-d-allo-isoleucine
Description
BenchChem offers high-quality Fmoc-n-Methyl-d-allo-isoleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-n-Methyl-d-allo-isoleucine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-VBKZILBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: The Stereochemical & Clinical Significance of Allo-Isoleucine
Executive Summary
Allo-isoleucine (L-allo-isoleucine) represents a critical bifurcation in the study of branched-chain amino acids (BCAAs). While it is a stereoisomer of the proteinogenic L-isoleucine, its presence in human plasma is pathognomonic for Maple Syrup Urine Disease (MSUD) . Beyond its diagnostic utility, allo-isoleucine has emerged as a high-value tool in peptide drug discovery, offering unique steric properties that modulate proteolytic stability and receptor binding affinity in peptidomimetics.
This guide dissects the mechanistic origin of allo-isoleucine, resolves the analytical challenges in its quantification, and outlines its application in modern therapeutic development.
Part 1: Stereochemical Fundamentals
To understand the origin of allo-isoleucine, one must first master the chirality of isoleucine. Unlike most amino acids which possess a single chiral center (the
This creates
The Four Isomers of Isoleucine
| Common Name | Configuration | Physiological Status |
| L-Isoleucine | (2S, 3S) | Canonical, Proteinogenic |
| L-Allo-isoleucine | (2S, 3R) | Pathological Marker (MSUD) |
| D-Isoleucine | (2R, 3R) | Bacterial/Exogenous |
| D-Allo-isoleucine | (2R, 3S) | Synthetic/Antimicrobial Peptides |
Key Insight for Researchers: The prefix "allo" specifically denotes the inversion of the second chiral center relative to the common form. In biological systems, the machinery (transaminases) generally preserves the L-configuration (S) at the
Part 2: Mechanistic Origin & Biosynthesis
The formation of L-allo-isoleucine is not a direct enzymatic synthesis but rather a consequence of metabolic accumulation and chemical tautomerism.
The Keto-Enol Tautomerism Mechanism
In a healthy individual, L-isoleucine is transaminated to
In MSUD , the BCKAD complex is defective.[4][5] KMV accumulates.[6] Because KMV is a
Visualization: The MSUD Racemization Pathway
The following diagram illustrates the "Sotolone Pathway" logic applied to KMV racemization.
Figure 1: The mechanism of L-allo-isoleucine formation via keto-enol tautomerism of the accumulated precursor KMV in BCKAD-deficient states.
Part 3: Analytical Challenges & Protocols
For the analytical scientist, allo-isoleucine presents a "Mass Spectrometry Trap." It is isobaric (same mass, m/z 132.1) with Leucine and Isoleucine.[7][4][8][9][10][11][12] Standard C18 LC-MS methods often fail to separate them, leading to false negatives in MSUD screening or purity failures in peptide synthesis.
Protocol: Separation without Derivatization (LC-MS/MS)
While Ion Exchange Chromatography (IEC) with ninhydrin post-column derivatization is the historical gold standard, it is slow (120+ min). The following protocol uses a modern mixed-mode column to achieve separation in under 20 minutes.
Objective: Baseline separation of Leu, Ile, and Allo-Ile.
Materials:
-
Column: Intrada Amino Acid (Imtakt) or Raptor Polar X (Restek).
-
Mobile Phase A: Acetonitrile / Tetrahydrofuran / 25mM Ammonium Formate / 0.3% Formic Acid.
-
Mobile Phase B: Acetonitrile / 100mM Ammonium Formate (20:80).
Step-by-Step Workflow:
-
Sample Prep: Mix 50
L Plasma with 5 L 30% Sulfosalicylic Acid (SSA) to precipitate proteins.[13] -
Centrifugation: Spin at 10,000 x g for 5 minutes.
-
Supernatant: Transfer clear supernatant to a distinct vial. Do not derivatize.
-
Injection: Inject 1-3
L (low volume minimizes matrix effects). -
Gradient Profile:
Data Comparison: Separation Efficiency
| Method | Retention Time (Allo-Ile) | Resolution (Rs) vs Ile | Throughput | Cons |
| Traditional IEC | ~75 min | > 1.5 | Low (1 sample/2hr) | Requires Ninhydrin reagent |
| Standard C18 LC-MS | Co-elutes | 0 | High | Cannot distinguish isomers |
| Mixed-Mode LC-MS | ~12-15 min | > 1.2 | Medium | Requires specialized column |
| Crown Ether Chiral | ~10 min | > 2.0 | High | Expensive columns (Crownpak) |
Part 4: Applications in Drug Development
For drug development professionals, allo-isoleucine is not just a disease marker; it is a structural tool .
Structure-Activity Relationship (SAR) Utility
Incorporating allo-isoleucine into peptide therapeutics allows researchers to probe the "induced fit" of a receptor pocket.
-
Proteolytic Resistance: The inverted stereochemistry at C3 disrupts the alignment required by standard proteases (like chymotrypsin), significantly extending the half-life of peptide drugs.
-
Conformational Locking: In antimicrobial peptides (e.g., Bombinin H4), D-allo-isoleucine residues induce specific helical kinks that enhance membrane penetration compared to the L-isomer.
Workflow: Peptide Optimization Cycle
The following diagram outlines how to integrate allo-isoleucine scanning into a hit-to-lead campaign.
Figure 2: SAR workflow utilizing Allo-isoleucine scanning to optimize peptide stability and binding affinity.
References
-
Westall, R. G., Dancis, J., & Miller, S. (1957). Maple Sugar Urine Disease. A.M.A. Journal of Diseases of Children. Link
-
Norton, P. M., Roitman, E., Snyderman, S. E., & Holt, L. E. (1962). A new finding in maple-syrup-urine disease. The Lancet. Link
-
Schadewaldt, P., et al. (1999). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Journal of Clinical Investigation. Link
-
Shimadzu Application News. (2021). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine.[8][11][13] Link
-
Mignogna, G., et al. (2018). The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4.[15] Biochimica et Biophysica Acta. Link
-
Restek Corporation. (2021).[13] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 5. Maple syrup urine disease: it has come a long way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. msud-support.org [msud-support.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. mdpi.com [mdpi.com]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 14. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Executive Summary & Scientific Rationale
N-methylation of the peptide backbone is a critical modification in therapeutic peptide development.[1] It confers metabolic stability against proteases, improves oral bioavailability, and restricts conformational flexibility to enhance receptor selectivity. However, the introduction of an N-methyl group creates a significant synthetic bottleneck.
The Steric Challenge: The N-methyl group replaces the amide proton with a methyl group, eliminating a hydrogen bond donor and introducing severe steric clash. This has two profound effects on SPPS:
-
Nucleophilicity Reduction: The secondary amine of an N-methylated residue is significantly less nucleophilic than a primary amine, making the subsequent acylation (coupling the next amino acid) the rate-limiting step.
-
Diketopiperazine (DKP) Formation: The conformational constraints often favor a "back-biting" mechanism where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.
This guide details a self-validating protocol designed to mitigate DKP formation and drive the difficult coupling of amino acids onto N-methylated residues.
Strategic Planning: Reagents & Resin
Success depends on selecting reagents that maximize electrophilicity while minimizing racemization.
Resin Selection (Critical for DKP Prevention)
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
-
Mechanism: The bulky trityl linker provides steric protection against the nucleophilic attack of the N-terminal amine on the ester linkage.
-
Alternative: Trityl alcohol resin.
-
Avoid: Wang resin for C-terminal proline or N-methylated residues, as the ester linkage is less sterically shielded and DKP formation is rapid.
Coupling Reagent Selection
Standard reagents (HBTU/HOBt) are insufficient for coupling onto secondary amines.
| Reagent | Class | Recommendation | Mechanism of Action |
| HATU | Guanidinium (Aza-benzotriazole) | Gold Standard | The pyridine nitrogen in the 7-position provides anchimeric assistance (neighboring group effect), stabilizing the amine in a 7-membered cyclic transition state, significantly accelerating the reaction [1].[2] |
| COMU | Uronium (Oxyma-based) | Modern Alternative | Uses OxymaPure as a leaving group. Safer (non-explosive) than HATU/HOAt with comparable or superior efficiency.[3] Less risk of epimerization due to lower basicity requirements [2]. |
| PyAOP | Phosphonium | Specialist | Highly reactive; useful if guanidinium capping (a side reaction of HATU) is observed. |
Detailed Experimental Protocol
Phase 1: Prevention of Diketopiperazine (DKP)
Context: This is most critical when the N-methyl amino acid is at position 2 or 3 from the C-terminus.
Workflow Diagram: DKP Formation vs. Prevention
Caption: Figure 1. Mechanism of DKP formation (Red) and prevention strategy using steric hindrance and rapid coupling (Green).
Phase 2: Coupling of the N-Methyl Amino Acid
Note: Coupling an N-methyl AA onto a primary amine is generally straightforward.
-
Activation: Dissolve Fmoc-N-Me-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.
-
Base Addition: Add DIPEA (8 eq). Crucial: Pre-activate for only 30-60 seconds to avoid racemization.
-
Reaction: Add to resin. Agitate for 1 hour at Room Temperature (RT).
-
Monitoring: Standard Kaiser test is effective here (looking for disappearance of primary amine).
Phase 3: Deprotection of the N-Methylated Residue
Standard 20% piperidine can be too slow or promote DKP. A modified cocktail is required.
-
Reagent: 5% Piperazine + 2% DBU in NMP/DMF (1:1).
-
Why? DBU is a non-nucleophilic base that accelerates Fmoc removal without forming adducts, while piperazine scavenges the fulvene [3].
-
-
Cycles: Treat 2 x 5 minutes.
-
Wash: Extensive washing with DMF (5x) and DCM (3x) is vital to remove base traces which would hydrolyze the active ester in the next step.
Phase 4: Coupling onto the N-Methyl Amino Acid (The Bottleneck)
This is the most difficult step. The Kaiser test will NOT work here (it does not react with secondary amines). You must use the Chloranil Test.
Step-by-Step High-Efficiency Coupling:
-
Reagents:
-
Amino Acid: 5.0 equivalents.[4]
-
Coupling Agent: HATU (4.9 eq) OR COMU (4.9 eq).
-
Additive: HOAt (5.0 eq) - Mandatory if using HATU to maximize the neighboring group effect.
-
Base: DIPEA (10.0 eq).
-
Solvent: NMP (preferred over DMF for better swelling of aggregated sequences).
-
-
Procedure:
-
Dissolve AA, HATU/HOAt in minimal NMP.
-
Immediately add to the resin containing the N-methyl secondary amine.
-
Double Coupling: Agitate for 2 hours. Drain. Repeat the coupling with fresh reagents for another 2 hours.
-
Optimization: If available, use microwave irradiation (75°C for 10 mins) for the second coupling [4].
-
-
Validation (The Chloranil Test):
-
Method: Place a few beads in a tube. Add 2 drops A + 2 drops B. Wait 5 mins.
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling). -> Recouple.
-
Colorless/Transparent Beads: Negative (Amine acylated). -> Proceed.
-
-
Capping (Mandatory):
-
If Chloranil is slightly positive after double coupling, CAP the unreacted amines to prevent deletion sequences.[9]
-
Reagent: Acetic anhydride / DIPEA / DMF (10:5:85).
-
Troubleshooting & Optimization Logic
Use this decision matrix when facing difficult couplings.
Caption: Figure 2. Decision tree for monitoring and optimizing difficult couplings onto secondary amines.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][10] An efficient peptide coupling additive.[3][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[11] Journal of Peptide Science, 16(1), 6-9. Link
-
Teixidó, M., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-86. Link
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41, 1826-1844. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. Link
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. peptidebridge.com [peptidebridge.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. peptide.com [peptide.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc Deprotection of N-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of N-Methylation in Fmoc-Based Peptide Synthesis
N-methylated amino acids are integral components in the design of therapeutic peptides, conferring enhanced metabolic stability, increased cell permeability, and improved conformational rigidity.[1] However, their incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols presents significant challenges. The primary obstacle arises from steric hindrance caused by the N-methyl group, which impedes both the coupling of the subsequent amino acid and the deprotection of the Fmoc group.[2][3] This steric bulk can lead to incomplete reactions, resulting in deletion sequences and reduced overall yield.[2][4]
This guide provides a comprehensive overview of the principles and practices for the efficient deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from N-methylated residues. We will delve into the mechanistic nuances, compare various deprotection cocktails, and provide detailed, field-proven protocols to overcome the synthetic hurdles associated with these critical building blocks.
The Mechanism of Fmoc Deprotection and the Impact of N-Methylation
The removal of the Fmoc group is a base-mediated β-elimination reaction.[5][6] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene ring system. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[5][6] The liberated DBF is then scavenged by the excess amine base to form a stable adduct, preventing its re-addition to the newly deprotected amine.[5][6]
DOT Script for Fmoc Deprotection Mechanism:
Caption: Mechanism of base-mediated Fmoc deprotection.
The steric hindrance introduced by the N-methyl group can significantly slow down the rate of this deprotection reaction. The bulky methyl group can partially shield the α-nitrogen, making it more difficult for the base to access the acidic proton on the fluorene ring. This often necessitates longer reaction times or stronger deprotection reagents to ensure complete Fmoc removal.[2] Incomplete deprotection is a critical issue as it leads to the termination of the peptide chain, resulting in truncated sequences that are difficult to separate from the desired product.[2]
Selecting the Optimal Deprotection Conditions
The choice of deprotection reagent and conditions is paramount for the successful synthesis of N-methylated peptides. While the standard 20% piperidine in DMF is effective for many non-methylated residues, modifications are often required for N-methylated ones.[6][7][8]
Comparison of Deprotection Reagents
| Reagent Cocktail | Concentration | Typical Time | Advantages | Disadvantages |
| Piperidine/DMF | 20% (v/v) | 2 x 10-20 min | Standard, well-established. | Can be slow for sterically hindered N-methylated residues, leading to incomplete deprotection.[2] |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine (v/v) | 2 x 5-10 min | Faster deprotection kinetics due to the stronger, non-nucleophilic base DBU.[9][10] Piperidine acts as a scavenger for DBF.[5][9] | DBU can promote side reactions like aspartimide formation.[9][11] |
| Piperazine/DBU/DMF | 5% Piperazine, 2% DBU (v/v) | 2 x 7-15 min | A safer and effective alternative to piperidine, can reduce deletion products in difficult sequences.[12][13] | May still require optimization for highly hindered residues. |
| Morpholine/DMF | 50% (v/v) | 2 x 20-30 min | Milder base, sometimes preferred for sensitive sequences to minimize side reactions.[14][15] | Slower deprotection rates compared to piperidine.[13] |
DOT Script for Deprotection Strategy Selection:
Caption: Workflow for selecting an Fmoc deprotection strategy.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific peptide sequence.
Protocol 1: Standard Piperidine Deprotection (for less hindered N-methylated residues)
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.[16]
-
Second Deprotection: Drain the piperidine solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[16]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: DBU-Based Deprotection (for sterically hindered N-methylated residues)
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. Agitate for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution and add a fresh aliquot of the DBU/piperidine/DMF cocktail. Agitate for an additional 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of DBU and the DBF-piperidine adduct.
Monitoring Deprotection and Troubleshooting
Monitoring: The completion of the Fmoc deprotection can be monitored qualitatively by taking a small sample of resin beads and performing a bromophenol blue test. A yellow color indicates a complete coupling in the previous step, while a blue or green color signifies the presence of a free amine, indicating successful deprotection.[3] Quantitatively, the release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at approximately 301 nm.[5]
Troubleshooting:
-
Incomplete Deprotection: If monitoring indicates incomplete Fmoc removal, extend the deprotection time or increase the number of deprotection cycles.[2] For particularly difficult cases, switching to a stronger base cocktail like DBU/piperidine is recommended.[17]
-
Side Reactions:
-
Diketopiperazine Formation: This can occur with dipeptides containing N-methylated amino acids, especially at elevated temperatures.[14] Using milder deprotection conditions and ensuring efficient coupling of the third amino acid can minimize this side reaction.
-
Aspartimide Formation: When using strong bases like DBU in sequences containing aspartic acid, aspartimide formation can be a significant side reaction.[9][11] The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this.[5]
-
Conclusion
The successful incorporation of N-methylated residues is a critical aspect of modern peptide drug design. While Fmoc deprotection of these residues presents challenges due to steric hindrance, these can be effectively overcome through the careful selection of deprotection reagents and the optimization of reaction conditions. By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can confidently synthesize complex N-methylated peptides with high purity and yield.
References
- Nowick, J.S., et al. (2020).
- Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
- BenchChem.
- BenchChem. Preventing side reactions during Fmoc-N-Me-Glu(OtBu)
- Packer, L. E., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Journal of Peptide Science, 5(4), 145-152.
- BenchChem. A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis.
- Biron, E., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 213-223.
- Biron, E., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1589.
- Thompson, R. E., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic Letters, 19(21), 5768-5771.
- Novabiochem. Fmoc Resin Cleavage and Deprotection.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem.
- Kumar, S., et al. (2020). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.
- Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
- Novabiochem. Fmoc Resin Cleavage and Deprotection.
- Albericio, F., & Kruger, H. G. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 637-670). Elsevier.
- Subirós-Funosas, R., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
- Subirós-Funosas, R., et al. (2016).
- L. A. Carpino, & G. A. Slomczynska. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-847.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BenchChem. Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
- Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7567.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group.
- Batey, R. A., et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
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- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
- 14. renyi.hu [renyi.hu]
- 15. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
Validation & Comparative
Definitive Analysis of N-Methyl-d-allo-isoleucine in Peptides: A Multi-Dimensional Mass Spectrometry Guide
Executive Summary
The unambiguous identification of N-methyl-d-allo-isoleucine (N-Me-d-allo-Ile) represents a "perfect storm" of analytical challenges in peptide therapeutics and natural product discovery. This residue combines three distinct layers of complexity: isobaric interference (vs. Leucine/Isoleucine), backbone modification (N-methylation), and stereochemical inversion (D-allo configuration).
Standard shotgun proteomics methods (CID MS/MS) fail to distinguish this residue, often misidentifying it as N-methyl-leucine or N-methyl-isoleucine. This guide outlines a validated, orthogonal workflow combining High-Energy Collisional Dissociation (HCD) for constitutional isomer differentiation and Advanced Marfey’s Method for stereochemical confirmation.
Part 1: The Analytical Challenge
To successfully analyze N-Me-d-allo-Ile, one must first deconstruct the specific interferences that render standard MS/MS insufficient.
| Interference Type | Competing Isobars | The Analytical Blind Spot |
| Constitutional | N-Me-Leucine (N-Me-Leu)N-Me-Isoleucine (N-Me-Ile) | Identical Precursor Mass ( |
| Stereochemical | N-Me-L-allo-IleN-Me-D-IleN-Me-L-Ile | Mass Spectrometry is achiral. Enantiomers (D vs L) and diastereomers (allo vs non-allo) have identical mass spectra. |
| Fragmentation | Effect of N-methylation | The methyl group replaces the amide proton, suppressing proton mobility. This inhibits standard |
The "N-Methyl" Effect on Fragmentation
In standard peptide bonds, the mobile proton on the amide nitrogen catalyzes backbone cleavage. N-methylation removes this proton.
-
Consequence:
-ion and -ion series are often interrupted at the site of methylation. -
Diagnostic Signal: N-methylated residues generate enhanced immonium ions .
-
Ile/Leu Immonium:
86. -
N-Me-Ile/Leu Immonium:
100 ( ).
-
Part 2: Comparative Fragmentation Techniques
To distinguish the constitutional isomers (Leu vs. Ile vs. Allo-Ile), we must access side-chain fragmentation. Standard Collision Induced Dissociation (CID) is essentially blind here. We require high-energy methods to generate
Comparison of Dissociation Methods
| Feature | CID (Trap) | HCD (Beam-Type) | EThcD (Hybrid) |
| Primary Fragment Type | |||
| Side Chain Cleavage | Minimal | High (Critical for Ile/Leu diff) | Moderate |
| N-Me Peptide Efficacy | Low (Poor fragmentation) | High (High energy overcomes N-Me stability) | Medium (Charge reduction can be hindered) |
| Recommendation | Screening only | Primary Identification | Validation |
The "w-ion" Solution
Differentiation of Isoleucine isomers from Leucine relies on the formation of
-
Leucine: Loss of isopropyl group (43 Da).
-
Isoleucine/Allo-Ile: Loss of ethyl group (29 Da) or methyl group (15 Da) from the beta-carbon.
Note: MS/MS alone (even HCD) cannot confidently distinguish Allo-Ile from Ile because they share the same connectivity. This separation must be achieved chromatographically (Part 3).
Part 3: Stereochemical & Diastereomeric Validation (Marfey's Method)
Since MS is blind to chirality, and Allo-Ile is a diastereomer of Ile, we must use Advanced Marfey’s Method . This involves hydrolyzing the peptide and derivatizing the amino acids with a chiral reagent (FDAA or FDLA) to convert enantiomers into diastereomers, which are separable by C18 HPLC.[1]
The Mechanism[2]
-
Hydrolysis: Releases free amino acids.
-
Derivatization: Reacts with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[2]
-
Separation:
-
L-FDAA-L-Amino Acid elutes at Time
. -
L-FDAA-D-Amino Acid elutes at Time
. -
L-FDAA-L-Allo-Ile elutes at Time
.
-
Visualization of the Workflow
The following diagram illustrates the decision tree for identifying N-Me-d-allo-Ile.
Caption: Integrated workflow combining HCD fragmentation for sequence/constitutional ID and Marfey's analysis for stereochemical confirmation.
Part 4: Detailed Experimental Protocol
This protocol assumes the use of a High-Resolution Orbitrap or Q-TOF system.[3]
Phase 1: Intact Peptide Analysis (HCD)
Objective: Confirm sequence and presence of N-methyl-Ile/Leu isomer.
-
LC Setup: C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in
. -
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Parameters:
-
Data Analysis:
-
Search for m/z 100.076 (Calculated Immonium ion for N-Me-Ile/Leu).
-
Inspect MS2 for
or ions.-
Leu Marker: Loss of 43 Da from side chain.
-
Ile/Allo Marker: Loss of 29 Da from side chain.
-
-
Phase 2: Advanced Marfey’s Analysis
Objective: Distinguish D-allo-Ile from D-Ile and L-Ile.
-
Hydrolysis:
-
Dissolve 50 µg peptide in 100 µL 6 M HCl.
-
Incubate at 110°C for 16–24 hours in a sealed glass vial (under
). -
Dry under nitrogen stream.
-
-
Derivatization:
-
Resuspend dried hydrolysate in 100 µL
. -
Add 20 µL 1 M
. -
Add 40 µL 1% L-FDAA (Marfey’s Reagent) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench with 20 µL 1 M HCl.
-
-
LC-MS Analysis of Derivatives:
-
Column: C18 (standard) is sufficient for Marfey's derivatives.
-
Gradient: Flatter gradient (e.g., 0.5% B per minute) is required to separate the diastereomers (Allo vs Regular).
-
Detection: Extract Ion Chromatogram (EIC) for the derivatized mass of N-Me-Ile (
).
-
-
Validation:
-
You MUST run authentic standards of N-Me-L-Ile, N-Me-D-Ile, and N-Me-D-allo-Ile derivatized in parallel.
-
Elution Order (Typical): L-isomer
D-isomer. Allo-isomers typically elute between or adjacent to their non-allo counterparts depending on the specific column chemistry.
-
Part 5: Scientific Rationale & Troubleshooting
Why not use ETD?
While Electron Transfer Dissociation (ETD) is excellent for preserving labile PTMs (like phosphorylation), it is often suboptimal for N-methylated peptides. ETD requires a protonated basic site to accept the electron. N-methylation reduces the basicity and alters the charge distribution, often resulting in poor reaction efficiency or non-dissociative charge reduction (ETnoD). HCD is the superior choice for N-methylated backbones.
The "Allo" Problem
The difference between Isoleucine and Allo-isoleucine is the stereochemistry at the
-
MS/MS: Both produce identical mass fragments (w-ions are identical mass).
-
Chromatography: This is the only filter. In Marfey's analysis, the interaction of the D-allo side chain with the L-FDAA chiral selector creates a unique 3D structure with a distinct hydrophobic footprint, resulting in a unique retention time.
References
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[7] Carlsberg Research Communications.
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.
- Vaisar, T., & Urban, J. (1996). Gas-phase fragmentation of N-methylated peptides. Journal of Mass Spectrometry. (Establishes immonium ion rules).
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[8][5][6][9][10][11]
-
Rapid Novor. (2021). Distinguishing Leucine and Isoleucine with w-ions (WILD). Rapid Novor Technical Guides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. news-medical.net [news-medical.net]
- 11. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity & Engineering Profile: D-allo-Isoleucine vs. L-Isoleucine
[2][3]
Executive Summary
In peptide engineering, the substitution of the proteinogenic amino acid L-Isoleucine (L-Ile) with its non-proteinogenic stereoisomer D-allo-Isoleucine (D-allo-Ile) is a high-precision strategy used to modulate biological half-life, probe receptor stereospecificity, and induce specific secondary structures (e.g.,
While L-Ile is ubiquitous in biology, D-allo-Ile is a "specialist" residue found in potent natural products like Teixobactin . Its unique stereochemistry—inversion at the
This guide provides a technical comparison of these two isomers, supported by experimental protocols, structural analysis, and case studies.
Part 1: Stereochemical & Structural Analysis
The Chirality Distinction
The fundamental difference lies in the absolute configuration of the two chiral centers. This seemingly subtle change drastically alters the peptide backbone's propensity to fold while maintaining the side chain's internal spatial arrangement.
| Feature | L-Isoleucine (Natural) | D-allo-Isoleucine (Synthetic/Rare) |
| Configuration | ||
| Relationship | Reference Standard | Diastereomer (Epimer at C |
| Structural Role |
Visualization of Stereochemistry
The following diagram illustrates the relationship between the isomers. Note that D-Ile (2R, 3R) is the true enantiomer, whereas D-allo-Ile is a diastereomer, making it unique for "backbone engineering" without "side-chain inversion."
Caption: Stereochemical relationship map. The transition from L-Ile to D-allo-Ile represents a targeted inversion of the backbone (C
Part 2: Biological Activity & Case Studies[4]
Mechanism of Action: Why Substitute?
-
Proteolytic Stability: Endogenous proteases (e.g., Trypsin, Chymotrypsin) are stereoselective for L-amino acids. Incorporating D-allo-Ile renders the peptide bond resistant to enzymatic hydrolysis, significantly extending plasma half-life (
). -
Conformational Locking: D-amino acids favor positive
(phi) angles in the Ramachandran plot, which stabilizes specific reverse turns (e.g., Type II' -turns) that are energetically unfavorable for L-peptides. -
Receptor Probing: Because D-allo-Ile retains the
side chain of L-Ile, it presents the same hydrophobic isobutyl group to the receptor pocket but from a different backbone angle. If a peptide retains activity upon this substitution, it suggests the receptor interaction is driven by the side chain, not the backbone H-bonds.
Case Study 1: Teixobactin (Antimicrobial)
Teixobactin is a depsipeptide antibiotic that kills Gram-positive bacteria without detectable resistance.[2][3][4] It naturally contains D-allo-Ile at position 5.[2][3]
-
Experiment: Researchers performed an "Alanine scan" and stereochemical inversion scan on Teixobactin to determine the necessity of D-allo-Ile5.
-
Result: Replacing D-allo-Ile5 with L-Ile (or L-Ala) abolished antibacterial activity.
-
Conclusion: The specific
configuration is critical for maintaining the disordered/flexible structure required for Teixobactin to bind Lipid II. The "D" backbone is essential for shape, while the "allo" (S) side chain is likely required for hydrophobic packing.
| Analogue | MIC ( | Interpretation |
| Native Teixobactin (D-allo-Ile5) | 0.25 | Potent Bactericidal |
| L-Ile5 Mutant | > 32 (Inactive) | Loss of backbone trajectory |
| D-Ile5 Mutant | > 32 (Inactive) | Loss of side-chain fit |
| L-Ala5 Mutant | > 32 (Inactive) | Loss of hydrophobic contact |
Case Study 2: Thrombin Inhibitors (Aeruginosin)
Aeruginosins are marine peptides that inhibit serine proteases like Thrombin.[5] Synthetic optimization often involves manipulating the hydrophobic core.
-
Observation: In synthetic analogues (e.g., RA-1014), D-allo-Ile is often used to mimic the natural D-Leu or D-Ile residues found in these scaffolds but with altered packing density.
-
Outcome: Substitution of D-allo-Ile with L-Ile in these rigid cores typically disrupts the induced-fit binding mechanism, reducing inhibition constants (
) by orders of magnitude due to steric clash within the S3/S4 specificity pockets of Thrombin.
Part 3: Experimental Protocols
Synthesis: Overcoming Steric Hindrance
D-allo-Isoleucine is a
Protocol: High-Efficiency Coupling of Fmoc-D-allo-Ile-OH
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent. Standard HBTU/DIC is often insufficient.
-
Stoichiometry: Use 4-5 equivalents of Amino Acid and Coupling Reagent.
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 45 mins at Room Temp.
-
Coupling 2: 45 mins at 50°C (Microwave assisted if available).
-
-
Monitoring: Use the Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion before proceeding.
Analytical Separation (QC)
Separating L-Ile from D-allo-Ile is a common challenge in Quality Control, as they have identical mass and similar hydrophobicity. Standard C18 columns often fail to resolve them.
Recommended Protocol: Mixed-Mode Chromatography
-
Column: Primesep 200 (SIELC) or COSMOSIL 3PBr (Nacalai Tesque).
-
Mechanism: These columns utilize both hydrophobic interaction and weak ion-exchange/dispersion forces to differentiate the diastereomers.
-
Mobile Phase:
-
Detection: UV at 210 nm or MS (SIM mode for m/z 132).
Part 4: Comparative Data Summary
The following table summarizes the functional trade-offs when choosing between L-Ile and D-allo-Ile for peptide drug design.
| Parameter | L-Isoleucine (L-Ile) | D-allo-Isoleucine (D-allo-Ile) |
| Natural Abundance | High (Proteinogenic) | Trace (Bacterial/Fungal) |
| Proteolytic Stability | Low (Minutes in serum) | High (Hours to Days) |
| Synthesis Cost | Low ($) | High ( |
| Coupling Difficulty | Moderate (Beta-branched) | High (Beta-branched + D-config) |
| Conformational Bias | ||
| Receptor Affinity | Native Fit | Used to probe "Backbone vs Sidechain" dependency |
Decision Workflow
Use the following logic to determine if D-allo-Ile is required for your project:
Caption: Decision matrix for incorporating D-allo-Isoleucine into peptide sequences.
References
-
Teixobactin SAR & Stereochemistry
-
Peptide Stability & D-Amino Acids
- Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?
- Source: NIH / Biomolecules.
-
URL:[Link]
-
Analytical Separation (HPLC)
-
Mixed-Mode Chromatography
-
Teixobactin Analogues & Enduracididine Replacement
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 7. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. sielc.com [sielc.com]
Strategic N-Methylation: Engineering Protease Resistance and Membrane Permeability in Peptide Therapeutics
Executive Summary
Native peptides possess high potency and selectivity but suffer from two critical liabilities: rapid proteolytic degradation (
Part 1: The Mechanistic Basis of Stability
N-methylation alters the physicochemical landscape of the peptide bond in three distinct ways, creating a barrier to enzymatic hydrolysis.
Steric Occlusion (The "Shield" Effect)
Proteases (e.g., Trypsin, Chymotrypsin) require precise geometric alignment to attack the scissile amide bond. The
Elimination of Hydrogen Bond Donors
The amide proton (-NH) is a critical hydrogen bond donor.
-
Proteolysis: Many proteases rely on H-bonding with the substrate's amide proton to stabilize the transition state (oxyanion hole). Removing this proton destabilizes the transition state, raising the activation energy for cleavage.
-
Permeability: Solvated amide protons require significant energy to desolvate before entering a lipid bilayer. N-methylation reduces this desolvation penalty, enhancing passive diffusion.
Conformational Constraint
N-methylation restricts the rotation around the
Diagram 1: Mechanistic Impact of N-Methylation
The following diagram illustrates how N-methylation blocks protease docking and alters conformation.
Caption: Comparative mechanism showing how N-methylation prevents protease docking via steric hindrance and elimination of the catalytic H-bond donor.
Part 2: Comparative Performance Analysis
The following data summarizes the quantitative impact of N-methylation on stability and permeability, derived from key literature benchmarks (e.g., Cyclosporine A, Somatostatin analogs).
Table 1: Impact on Proteolytic Stability (Half-Life)
Data derived from N-methyl scanning mutagenesis studies (e.g., Roberts et al., Chatterjee et al.).
| Peptide Class | Modification | Enzyme Challenge | Half-Life ( | Fold-Change |
| Linear Hexapeptide | Native Sequence | Trypsin | ~15 min | 1x (Baseline) |
| Single N-Me (P1 site) | Trypsin | > 480 min | 32x | |
| Single N-Me (P2 site) | Trypsin | > 1000 min | >60x | |
| G-Protein Ligand | Native | Chymotrypsin | 28 min | 1x |
| N-Me-Phe (Optimized) | Chymotrypsin | > 24 hours | >50x | |
| Cyclic Peptide | Native | Human Serum | 2.1 hours | 1x |
| Tri-N-Methylated | Human Serum | > 24 hours | >10x |
Key Insight: The position of methylation is critical. Methylation at the P2 or P1 site (relative to the cleavage bond) typically yields the highest stability gains by directly disrupting the enzyme's active site recognition.
Table 2: Impact on Membrane Permeability (Caco-2 & PAMPA)
Comparison of native vs. N-methylated analogs in transport assays.
| Compound | Modification | PAMPA Permeability ( | Caco-2 Permeability ( | Oral Bioavailability (%F) |
| Cyclic Hexapeptide | Native | < 1% | ||
| Mono-N-Me | ~2% | |||
| Tri-N-Me | 17.0 \times 10^{-6}$ cm/s | 21.0 \times 10^{-6}$ cm/s | 28% | |
| Cyclosporine A | Natural (7 N-Me) | High | High | ~30% |
Part 3: Experimental Validation Protocols
To validate the stability conferred by N-methylation, a rigorous Serum Stability Assay coupled with LC-MS quantification is required.
Protocol: In Vitro Serum Stability Assay (LC-MS/MS)
Objective: Determine the metabolic half-life (
Materials:
-
Pooled Human Serum (mix of male/female).
-
Test Peptide (10 mM stock in DMSO).
-
Internal Standard (IS) (structurally similar analog).
-
Precipitation Solvent: 1% Formic Acid in Acetonitrile (ACN).
Workflow Steps:
-
Preparation: Dilute Test Peptide to 10 µM in 100% Human Serum (pre-warmed to 37°C).
-
Incubation: Incubate mixture in a water bath at 37°C with gentle shaking.
-
Sampling: At time points
min:-
Remove 50 µL aliquot.
-
Immediately add to 200 µL ice-cold Precipitation Solvent (stops reaction).
-
Vortex for 30 sec; Centrifuge at 14,000 x g for 10 min (4°C).
-
-
Analysis: Collect supernatant. Inject onto RP-HPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Calculation: Plot
vs. Time. The slope gives .
Diagram 2: Stability Assay Workflow
This diagram outlines the critical path from incubation to data generation.
Caption: Step-by-step workflow for determining peptide serum stability using LC-MS quantification.
Part 4: Case Study – Cyclosporine A & Somatostatin
Cyclosporine A (CsA): The Gold Standard
Cyclosporine A is the archetypal proof of N-methylation's power. It is a cyclic undecapeptide where 7 of the 11 residues are N-methylated .[2]
-
Outcome: This extensive methylation renders CsA orally bioavailable (a rarity for peptides) and extremely resistant to digestive proteases. The N-methyl groups form a hydrophobic core, allowing the molecule to pass through the intestinal membrane.
Somatostatin Analogs (Veber-Hirschmann)
Native Somatostatin has a half-life of ~3 minutes.
-
Engineering: Researchers performed an "N-methyl scan" on cyclic hexapeptide analogs.[3][4]
-
Result: A tri-N-methylated analog achieved an oral bioavailability of ~10% and complete resistance to trypsin degradation, validating the strategy for converting biologically active peptides into viable drug candidates.
References
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Di Gioia, M. L., et al. (2016). N-Methylation of Peptides: A Chemical Tool to Modulate Their Biological Properties. Mini-Reviews in Medicinal Chemistry. Link
-
Roberts, R. W., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society. Link
-
Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition. Link
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[1][2][5][6][7][8][9] Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. Tuning of protease resistance in oligopeptides through N -alkylation [escholarship.org]
Safety Operating Guide
Personal protective equipment for handling Fmoc-n-Methyl-d-allo-isoleucine
Topic: Personal Protective Equipment (PPE) & Handling Guide for Fmoc-N-Methyl-d-allo-isoleucine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and Process Chemists
Executive Safety Directive
Current Status: Standard Laboratory Caution (Treat as Irritant) CAS Registry: 1369346-60-8 (Generic for stereoisomers; verify specific CoA)
Fmoc-N-Methyl-d-allo-isoleucine is a specialized, high-value amino acid derivative used in solid-phase peptide synthesis (SPPS). While Fmoc-protected amino acids are generally classified as low-toxicity, the N-methyl modification increases lipophilicity , potentially enhancing dermal absorption compared to standard amino acids.
The Golden Rule: Do not handle this compound in isolation. Safety protocols must account for the context of its use—specifically its solubilization in hazardous polar aprotic solvents (DMF, NMP) and activation with sensitizing coupling reagents (HATU, DIC).
Risk Assessment & Hazard Profile
Before selecting PPE, understand the mechanism of risk.
| Hazard Category | Risk Mechanism | Operational Insight |
| Inhalation | Fine particulate dust. | The Fmoc group is bulky; dust can mechanically irritate the respiratory tract. |
| Dermal Contact | Sensitization Risk. | N-methylation alters membrane permeability. Repeated exposure may induce sensitization, even if acute toxicity is low. |
| Chemical Context | Solvent Synergy. | Once dissolved in DMF (Dimethylformamide), the skin permeation rate increases exponentially. The PPE must resist the solvent, not just the solute. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum OSHA/EU standards, ensuring protection against both the solid powder and the resulting reaction mixture.
A. Primary Barrier Protection
| Zone | Recommended Equipment | Technical Rationale |
| Eyes | Safety Glasses with Side Shields (ANSI Z87.1 / EN166) | Prevents ocular contact with airborne dust during weighing. Upgrade to Goggles if handling >10g or if draft is high. |
| Hands (Dry) | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Sufficient for dry powder handling. Inspect for pinholes before use. |
| Hands (Wet) | Double Gloving Strategy | Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil). Why: DMF penetrates standard nitrile in <15 mins. The outer glove is sacrificial. |
| Respiratory | Fume Hood (Primary) | Mandatory. Do not weigh on an open bench. If hood is unavailable, use N95/P2 particulate respirator . |
| Body | Lab Coat (Cotton/Poly Blend) | Must be buttoned to the neck. Synthetic fibers can melt if exposed to fire (common in peptide labs using ether). |
Operational Protocol: The "Self-Validating" Workflow
This protocol integrates safety checks into the experimental steps. If a check fails, the workflow pauses.
Phase 1: Preparation & Weighing
-
Static Check: Fmoc-amino acids are prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent powder scattering (a major inhalation vector).
-
Airflow Validation: Verify fume hood face velocity is between 0.3 – 0.5 m/s .
-
Self-Check: Tape a Kimwipe to the sash; it should angle inward steadily, not flutter violently.
-
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have contacted coupling reagents (cross-contamination risk).
Phase 2: Solubilization (The Critical Hazard Point)
-
Solvent Addition: Add DMF/NMP slowly down the side of the vessel to minimize aerosolization.
-
Dissolution: N-methylated amino acids can be slower to dissolve due to steric hindrance. Vortex with the cap tightly sealed .
-
Safety Stop: If the vessel leaks, assume gloves are contaminated. Change outer gloves immediately.
-
Phase 3: Cleanup
-
Wipe Down: Clean the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Do not use compressed air.
Visual Workflow & Logic
The following diagram illustrates the decision logic for handling Fmoc-N-Methyl-d-allo-isoleucine, emphasizing the transition from "Dust Hazard" to "Permeation Hazard."
Caption: Operational logic flow distinguishing between dry powder hazards (inhalation) and solvated hazards (permeation).
Waste Disposal & Deactivation
Improper disposal is a regulatory violation and an environmental hazard.
| Waste Stream | Composition | Disposal Method |
| Solid Hazardous Waste | Empty vials, weighing boats, contaminated gloves, paper towels. | Seal in a dedicated "Solid Chemical Debris" bag. Do not throw in regular trash. |
| Liquid Waste (Type A) | Dissolved Fmoc-AA in DMF/NMP (No DCM). | Non-Halogenated Organic Waste. High BTU value; typically incinerated. |
| Liquid Waste (Type B) | Reaction mixtures containing DCM (Dichloromethane). | Halogenated Organic Waste. Must be kept separate from non-halogenated solvents to reduce disposal costs and prevent reaction hazards. |
Decontamination of Spills:
-
Powder: Cover with wet paper towels to prevent dust. Wipe up and place in solid waste.
-
Solution: Absorb with vermiculite or spill pads.[1] Clean surface with soap and water (detergent helps solubilize the hydrophobic Fmoc group).
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5][6] Hold eyelids open. The Fmoc group is an irritant; mechanical abrasion from crystals is possible.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).
References
-
BenchChem. (2025). Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Fmoc-L-isoleucine (General Analog). Retrieved from
-
Carl Roth. (2021). Voluntary Safety Information: Fmoc-L-Isoleucine. Retrieved from
-
National Institutes of Health (NIH). (2020). Chemical Wastes in the Peptide Synthesis Process. Retrieved from
-
Peptide.com (AAPPTec). (2023). Safety Data Sheet: Fmoc-D-allo-Ile-OH. Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. biovera.com.au [biovera.com.au]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Ile-OH - Safety Data Sheet [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. labbox.es [labbox.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
